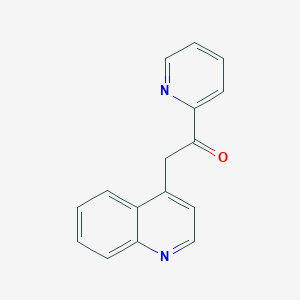
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone
Vue d'ensemble
Description
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of both pyridine and quinoline rings, which are fused to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the condensation of pyridine and quinoline derivatives under specific reaction conditions. One common method involves the use of hydrazine hydrate in the presence of dimethylacetamide, which facilitates the cyclization process . Another approach is the catalyst-free synthesis, which utilizes N-hetaryl ureas and alcohols to produce the desired compound . These methods are designed to be efficient and environmentally friendly, yielding high-purity products suitable for further research and industrial applications.
Analyse Des Réactions Chimiques
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as PDE10A, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including altered cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone can be compared to other similar compounds, such as:
1-(Pyridin-4-yl)-2-(4-methylphenyl)ethanone: This compound has a similar structure but with a methylphenyl group instead of a quinoline ring.
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound features two pyridine rings, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of pyridine and quinoline rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12N2O |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-pyridin-2-yl-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H12N2O/c19-16(15-7-3-4-9-17-15)11-12-8-10-18-14-6-2-1-5-13(12)14/h1-10H,11H2 |
Clé InChI |
AJBPJQZDKCSHPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

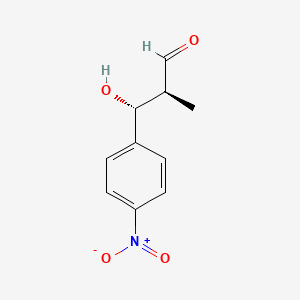




![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)
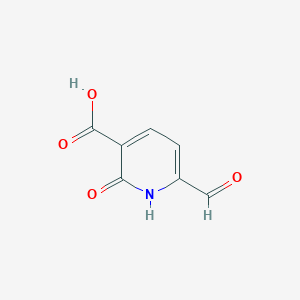

![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)
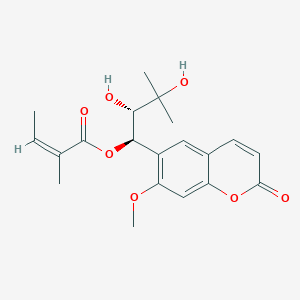
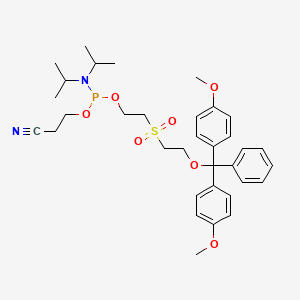
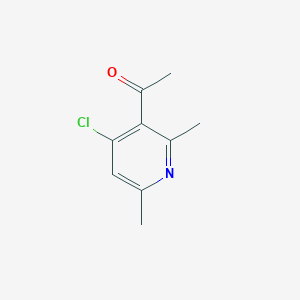
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1640555.png)

